molecular formula C52H81N7O16 B1671083 Echinocandin B CAS No. 54651-05-7

Echinocandin B

Numéro de catalogue: B1671083
Numéro CAS: 54651-05-7
Poids moléculaire: 1060.2 g/mol
Clé InChI: FAUOJMHVEYMQQG-RQYJTCPZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Analyse Des Réactions Chimiques

Types of Reactions: Echinocandin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antifungal properties and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate are used to introduce hydroxyl groups into the molecule.

    Reduction: Reducing agents such as sodium borohydride are employed to reduce specific functional groups, enhancing the compound’s stability.

    Substitution: Substitution reactions often involve nucleophilic reagents to replace specific atoms or groups within the molecule, tailoring its activity and solubility.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as anidulafungin, which is used clinically for its enhanced antifungal activity .

Applications De Recherche Scientifique

Echinocandin B has a wide range of applications in scientific research:

Activité Biologique

Echinocandin B is a member of the echinocandin class of antifungal agents, which are cyclic lipopeptides derived from fungi. This compound exhibits significant biological activity, particularly against various fungal pathogens. This article delves into its biological mechanisms, efficacy in clinical settings, and recent research findings.

This compound primarily exerts its antifungal effects by inhibiting the synthesis of (1,3)-β-D-glucan, a crucial component of the fungal cell wall. This inhibition leads to cell lysis and death in susceptible fungi. The compound targets the enzyme β-glucan synthase, disrupting the integrity of the fungal cell wall and making it an effective treatment for invasive fungal infections.

Antifungal Spectrum

This compound is particularly effective against:

  • Candida species : It demonstrates rapid fungicidal activity.
  • Aspergillus species : Its action is typically fungistatic, meaning it inhibits growth rather than killing the organism outright.

Clinical Efficacy

Recent studies have highlighted the comparative effectiveness of echinocandins against traditional antifungal therapies like fluconazole. For instance, a population-based cohort study (CANDIPOP) analyzed the outcomes of candidemia treatment with echinocandins versus fluconazole. The results indicated that empirical therapy with fluconazole was associated with lower 30-day mortality rates compared to echinocandins in certain patient populations, suggesting a nuanced approach to treatment selection based on patient condition and pathogen susceptibility .

Case Study: this compound in Candidemia Treatment

A notable case study involved a cohort of patients treated for candidemia where this compound was used. The study found that while echinocandins were effective, they were associated with higher mortality rates compared to fluconazole in empirical therapy settings. Specifically:

  • Empirical Therapy Group :
    • Mortality with fluconazole: 18.7%
    • Mortality with echinocandins: 33.9% (p = 0.02)
  • Targeted Therapy Group :
    • Mortality with fluconazole: 19.8%
    • Mortality with echinocandins: 27.7% (p = 0.06) .

This evidence suggests that while echinocandins are potent antifungals, their use may need careful consideration based on individual patient factors.

Recent Advances in this compound Research

Recent studies have explored modifications to enhance the solubility and efficacy of this compound derivatives. For example, researchers synthesized N-acylated analogs that showed improved solubility and reduced toxicity while maintaining potent antifungal activity against Candida albicans .

Table: Comparison of this compound and Its Derivatives

CompoundSolubilityToxicity LevelAntifungal Activity
This compoundLowModerateHigh
N-acylated Derivative 1ImprovedLowHigh
N-acylated Derivative 2ImprovedLowHigh

Propriétés

Numéro CAS

54651-05-7

Formule moléculaire

C52H81N7O16

Poids moléculaire

1060.2 g/mol

Nom IUPAC

(9E,12E)-N-[(3S,6S,9S,11S,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide

InChI

InChI=1S/C52H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h9-10,12-13,21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-8,11,14-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73)/b10-9+,13-12+/t29-,30+,31+,34-,35-,36-,37+,39-,40-,41-,42-,43-,44-,45-,48+/m0/s1

Clé InChI

FAUOJMHVEYMQQG-RQYJTCPZSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O

SMILES isomérique

CCCCC/C=C/C/C=C/CCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O

SMILES canonique

CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O

Apparence

Solid powder

Pictogrammes

Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Echinocandin B;  NSC 287461;  A30912A;  A 30912A;  A-30912A;  A22082;  A 22082;  A-22082

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Echinocandin B
Reactant of Route 2
Echinocandin B
Reactant of Route 3
Echinocandin B
Reactant of Route 4
Echinocandin B
Reactant of Route 5
Echinocandin B
Reactant of Route 6
Echinocandin B
Customer
Q & A

Q1: How does Echinocandin B exert its antifungal activity?

A1: this compound exerts its antifungal activity by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase. [] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall. []

Q2: What are the downstream effects of this compound's inhibition of 1,3-β-D-glucan synthase?

A2: Inhibition of 1,3-β-D-glucan synthase by this compound disrupts the integrity of the fungal cell wall. [] This disruption ultimately leads to osmotic instability and cell lysis, resulting in fungal cell death. []

Q3: What is the molecular formula and weight of this compound?

A3: The tentative molecular formula of this compound is C52H81N7O18. []

Q4: What spectroscopic data is available for characterizing this compound?

A4: this compound is characterized by its IR and NMR spectra. []

Q5: What are the key structural components of this compound?

A5: this compound is a lipopeptide composed of a cyclic hexapeptide core and a linoleic acid side chain attached to the N-terminus. [, ]

Q6: Does this compound exhibit stability issues under certain conditions?

A6: Yes, this compound is known to be unstable under strongly basic conditions due to the presence of a hemiaminal group. [] This instability can lead to ring opening and inactivation of the molecule.

Q7: Is this compound known to have any catalytic properties or applications?

A7: this compound itself is not known to possess catalytic properties. Its primary role is as an antifungal agent due to its inhibitory action on 1,3-β-D-glucan synthase. [, ]

Q8: Have there been any computational studies on this compound or its analogs?

A8: Yes, computational analyses have been conducted on this compound and related compounds to investigate their interactions with 1,3-β-D-glucan synthase and explore their structure-activity relationships. [, ]

Q9: What is the impact of the lipid side chain on the activity of this compound analogs?

A9: The lipid side chain significantly influences the antifungal potency of this compound analogs. Studies have shown that a linearly rigid geometry and a CLOGP value greater than 3.5 for the side chain are crucial for enhancing antifungal activity. []

Q10: How does N-alkylation compare to N-acylation in terms of impacting the antifungal activity of this compound analogs?

A10: While both N-alkylation and N-acylation with linear, rigid side chains can improve in vitro antifungal potency, N-alkylated derivatives lose all in vivo activity. []

Q11: What structural features of this compound are essential for its antifungal activity?

A11: The hydroxyproline-threonine section in the north-western region of this compound is crucial for its antifungal activity. [] Additionally, the linoleoyl side chain plays a significant role in its activity and toxicity profile. []

Q12: What strategies have been explored to improve the stability and solubility of this compound analogs?

A12: Derivatization of the hemiaminal group in this compound analogs to form stable hemiaminal ethers with pendant basic amines has been explored to enhance stability and allow for salt formation to improve water solubility. [] Additionally, the use of amino acids and fatty acids in modifying the this compound nucleus has led to analogs with improved solubility. []

Q13: How effective is this compound against various Candida species?

A13: this compound and its analogs have demonstrated potent antifungal activity against various Candida species, including Candida albicans and Candida parapsilosis, both in vitro and in vivo. [, ]

Q14: What animal models have been used to evaluate the efficacy of this compound analogs?

A14: Mouse models have been employed to assess the in vivo antifungal activity of this compound analogs, particularly against Candida infections. [] Additionally, rabbit models of pulmonary aspergillosis have been used to evaluate the efficacy and safety of LY303366, a semisynthetic derivative of this compound. []

Q15: Have any resistance mechanisms to this compound or its analogs been reported?

A15: While not extensively discussed in the provided research papers, the emergence of resistance to echinocandin class drugs has been reported, particularly in Candida species. Mutations in the FKS genes, which encode the catalytic subunit of 1,3-β-D-glucan synthase, are the most common mechanism of resistance.

Q16: Are there any specific drug delivery strategies being investigated for this compound or its analogs?

A17: While specific drug delivery strategies are not explicitly discussed in the provided abstracts, research efforts have focused on improving the pharmaceutical properties of echinocandin analogs, such as solubility and stability, to enhance their bioavailability and delivery. [, ]

Q17: Are there any known biomarkers for predicting the efficacy of this compound or its analogs?

A17: The provided abstracts do not mention specific biomarkers for predicting the efficacy of this compound or its analogs.

Q18: What analytical methods are used to characterize and quantify this compound and its analogs?

A19: High-performance liquid chromatography (HPLC) is a key analytical technique used for separating, identifying, and quantifying this compound and its analogs. [, , ] Mass spectrometry (MS) is employed to determine molecular weight and confirm the identity of the compounds. [, , ] Nuclear magnetic resonance (NMR) spectroscopy is utilized to elucidate the structures of these compounds and their analogs. [, , , , ]

Q19: What organism is the primary source of this compound?

A20: this compound is primarily produced by the fungus Aspergillus nidulans. []

Q20: Have there been attempts to improve the production of this compound?

A21: Yes, several approaches have been employed to enhance this compound production. These include: * Genetic engineering: Introducing additional copies of the this compound deacylase gene into the producing organism, Actinoplanes utahensis, and heterologous hosts like Streptomyces lividans and Streptomyces albus. This modification aims to increase the bioconversion of this compound to its nucleus, a key intermediate in the production of the clinically used antifungal drug, anidulafungin. [] * Mutagenesis: Using atmospheric and room temperature plasma (ARTP) treatment to generate mutants of Aspergillus nidulans capable of utilizing starch as a cheaper carbon source for this compound production. [] * Optimization of fermentation conditions: Employing response surface methodology (RSM) and statistical design techniques like Plackett-Burman design (PBD) and Box-Behnken design (BBD) to determine the optimal media composition and fermentation parameters for increased this compound yield. []

Q21: How does curcumin affect this compound production?

A22: Curcumin, a natural compound, has been shown to epigenetically repress the production of this compound in Emericella rugulosa. This suppression is achieved by inhibiting histone acetylation and disrupting interspecies consortium communication, ultimately leading to a decrease in this compound synthesis. []

Q22: What is the role of the ecd and hty gene clusters in this compound biosynthesis?

A23: The ecd and hty gene clusters play a crucial role in this compound biosynthesis in Emericella rugulosa NRRL 11440. * The ecd gene cluster comprises genes encoding for the six-module nonribosomal peptide synthetase EcdA, an acyl-AMP ligase EcdI, and oxygenases EcdG, EcdH, and EcdK. [] * EcdA is responsible for incorporating L-ornithine into the this compound structure, while EcdI activates linoleate and attaches it to EcdA. [] * The hty gene cluster encodes enzymes involved in the biosynthesis of L-homotyrosine, a precursor for one of the amino acid residues in this compound. [] * Deletions in the ecdA and htyA genes resulted in the abolishment of this compound production, confirming their essential roles in the biosynthetic pathway. []

Q23: What is the significance of the proline hydroxylase enzymes in echinocandin biosynthesis?

A24: Proline hydroxylase enzymes, specifically GloF from Glarea lozoyensis (pneumocandin producer) and HtyE from Aspergillus pachycristatus (this compound producer), are involved in hydroxylating proline residues during echinocandin biosynthesis. [] Interestingly, both enzymes can generate trans-3-hydroxy-l-proline and trans-4-hydroxy-l-proline, but in different ratios. [, ] While this compound itself does not contain trans-3-hydroxy-l-proline, its presence as a product of HtyE suggests a potential for generating novel echinocandin analogs with this building block. []

Q24: Can the production of specific echinocandin analogs be manipulated?

A25: Yes, manipulating genes involved in echinocandin biosynthesis can lead to the production of specific analogs. For example, replacing the native gloF gene in Glarea lozoyensis with the ap-htyE gene from Aspergillus pachycristatus resulted in a strain that could no longer produce pneumocandin C0 but retained its ability to produce pneumocandin B0. [] This finding highlights the potential of using genetic engineering techniques to enhance the production of desired echinocandin analogs for therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.